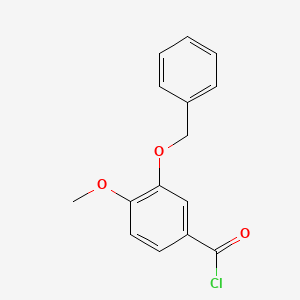

3-Benzyloxy-4-methoxybenzoyl chloride

Description

3-Benzyloxy-4-methoxybenzoyl chloride (CAS: MFCD19690866) is an aromatic acyl chloride derivative with the molecular formula C₁₅H₁₃ClO₃ and a molecular weight of 276.71 g/mol. Structurally, it features a benzoyl chloride core substituted with a methoxy group at the 4-position and a benzyloxy group at the 3-position (Figure 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its benzoyl chloride moiety enables nucleophilic acyl substitution reactions, while the electron-donating methoxy and benzyloxy groups influence its electronic and steric properties .

Properties

CAS No. |

41222-60-0 |

|---|---|

Molecular Formula |

C15H13ClO3 |

Molecular Weight |

276.71 g/mol |

IUPAC Name |

4-methoxy-3-phenylmethoxybenzoyl chloride |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

IXCKJOOGPMRIDP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)OCC2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The reactivity and applications of 3-benzyloxy-4-methoxybenzoyl chloride are best understood in the context of analogous benzoyl chloride derivatives. Key structural analogues include:

Physicochemical Properties

- Steric Effects : The benzyloxy group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or methoxy in ). This reduces reaction rates in sterically demanding reactions like Friedel-Crafts acylation.

- Electronic Effects : Electron-donating groups (e.g., methoxy, ethoxy, benzyloxy) activate the aromatic ring toward electrophilic substitution but deactivate the carbonyl carbon toward nucleophilic attack. However, the benzoyl chloride moiety remains highly reactive due to the electron-withdrawing chlorine atom .

- Solubility : Increased hydrophobicity is observed in derivatives with bulky substituents (e.g., benzyloxy or methylbenzyloxy groups), limiting solubility in polar solvents .

Research Findings and Industrial Relevance

- Synthetic Utility: this compound is employed in multistep syntheses, such as the preparation of benzophenone derivatives for UV stabilizers .

- Comparative Stability : Unlike 3-ethoxy-4-methoxybenzoyl chloride (CAS 82613-08-9), which requires stringent anhydrous storage, the benzyloxy group in the target compound may offer mild stabilization against hydrolysis due to steric shielding .

- Commercial Trends : Several analogues (e.g., 3-ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride) have been discontinued, likely due to challenges in large-scale synthesis or niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.